5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential biological activity
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C29H36N2O5 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-6-18-36-23-13-10-21(11-14-23)26-25(27(32)22-12-15-24(35-9-4)20(5)19-22)28(33)29(34)31(26)17-16-30(7-2)8-3/h6,10-15,19,26,32H,1,7-9,16-18H2,2-5H3/b27-25+ |
InChI Key |
FHMUBMCKMHDWPM-IMVLJIQESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.